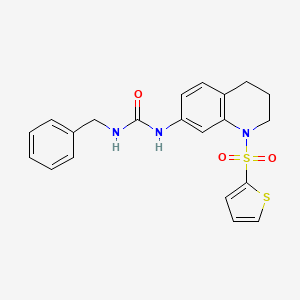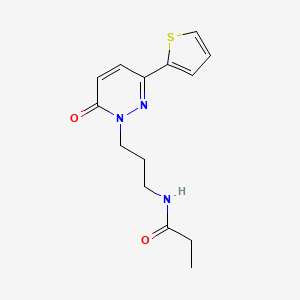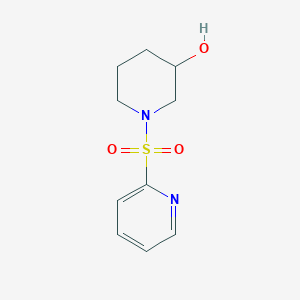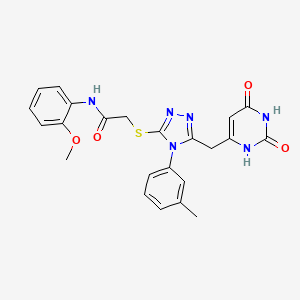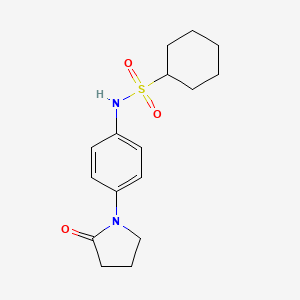
N-(4-(2-oxopyrrolidin-1-yl)phenyl)cyclohexanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(2-oxopyrrolidin-1-yl)phenyl)cyclohexanesulfonamide” is a chemical compound with a molecular weight of 312.35 . It is also known as N-((4-(2-oxopyrrolidin-1-yl)phenyl)sulfonyl)-beta-alanine .
Molecular Structure Analysis
The molecular structure of “N-(4-(2-oxopyrrolidin-1-yl)phenyl)cyclohexanesulfonamide” is represented by the formula 1S/C13H16N2O5S/c16-12-2-1-9-15 (12)10-3-5-11 (6-4-10)21 (19,20)14-8-7-13 (17)18/h3-6,14H,1-2,7-9H2, (H,17,18) .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-(2-oxopyrrolidin-1-yl)phenyl)cyclohexanesulfonamide” include a molecular weight of 312.35 . Other specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Sulfonamide Inhibitors: A Patent Review
Sulfonamide compounds, including N-(4-(2-oxopyrrolidin-1-yl)phenyl)cyclohexanesulfonamide, are significant for their bacteriostatic properties and applications beyond antibiotics. These compounds have found utility as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the treatment of conditions like cancer, glaucoma, and Alzheimer's disease. Their versatility and efficacy in various domains underscore their importance in drug discovery and therapeutic applications (Gulcin & Taslimi, 2018).
Advanced Oxidation Processes
The study of persulfate-based advanced oxidation processes (AOPs) has been accelerating, with these methods serving as viable alternatives for water treatment and environmental remediation. Such processes, potentially involving sulfonamide compounds, offer a method to degrade organic pollutants through various in-situ generated oxidants, highlighting the environmental applicability of sulfonamide chemistry (Lee, von Gunten, & Kim, 2020).
Microbial Degradation of Chemicals
The microbial degradation of polyfluoroalkyl chemicals, which can be related to the environmental impact of sulfonamides, offers insights into the biodegradability and potential environmental fate of such compounds. Understanding these degradation pathways is crucial for assessing the ecological risks and developing strategies for mitigating the environmental presence of sulfonamides (Liu & Avendaño, 2013).
Environmental Impact and Human Health
The widespread use of sulfonamides has raised concerns regarding their environmental impact and implications for human health. Research into the presence of sulfonamides in the environment, derived mainly from agricultural activities, has highlighted the need for effective management and regulation to mitigate potential health risks (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Propriétés
IUPAC Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c19-16-7-4-12-18(16)14-10-8-13(9-11-14)17-22(20,21)15-5-2-1-3-6-15/h8-11,15,17H,1-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEWUAWBUKSJRGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-oxopyrrolidin-1-yl)phenyl]cyclohexanesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

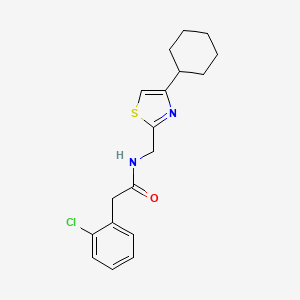
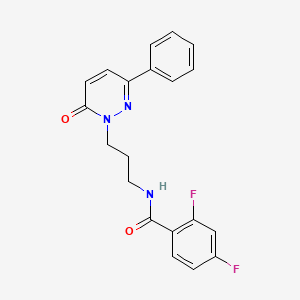
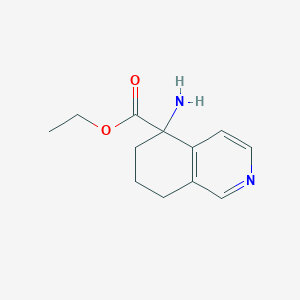
![3-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2881183.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2881185.png)
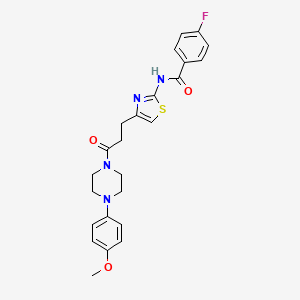
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(thiophen-2-yl)ethane-1-sulfonamido](/img/structure/B2881188.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]thiophene-2-carboxamide](/img/structure/B2881189.png)

